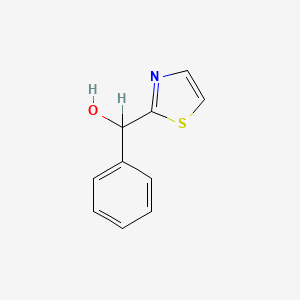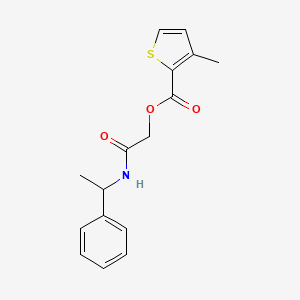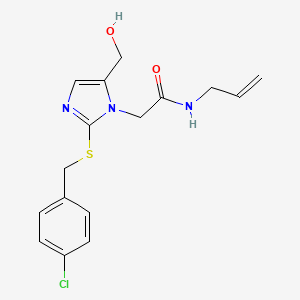
4-(4-Bromophenyl)-2-(4-fluorophenyl)-4-oxobutanenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-Bromophenyl)-2-(4-fluorophenyl)-4-oxobutanenitrile (4-BPF-4-OBN) is a chemical compound that has been studied for its potential applications in various scientific research fields. This compound has been found to have a wide range of properties, including a high boiling point and a low melting point. In addition, it is a highly polar compound with a strong dipole moment and is also highly soluble in water. It is also known to have a low level of toxicity and is relatively stable in the environment.
Mécanisme D'action
The mechanism of action of 4-(4-Bromophenyl)-2-(4-fluorophenyl)-4-oxobutanenitrile is not fully understood. However, it is believed that the compound acts as a Lewis acid and can form a complex with a Lewis base, such as a carboxylic acid. This complex can then react with other molecules to form a variety of products.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not well understood. However, it is believed that the compound can act as a weak inhibitor of enzymes, such as cytochrome P450, which are involved in the metabolism of drugs. In addition, the compound has been shown to have an inhibitory effect on the growth of certain bacteria and fungi.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 4-(4-Bromophenyl)-2-(4-fluorophenyl)-4-oxobutanenitrile in laboratory experiments include its low toxicity, high solubility in water, and its ability to form complexes with Lewis bases. The major limitation of using this compound in laboratory experiments is its low boiling point and low melting point, which can make it difficult to work with at high temperatures.
Orientations Futures
There are a number of potential future directions for research into 4-(4-Bromophenyl)-2-(4-fluorophenyl)-4-oxobutanenitrile. These include further investigation into its mechanism of action, its potential applications in materials science and nanotechnology, and its potential use as an inhibitor of enzymes involved in drug metabolism. In addition, the compound could be studied for its potential use as a drug delivery system, as well as its potential applications in the synthesis of organic light-emitting diodes. Finally, further research into the compound’s toxicity and environmental stability could be conducted to determine its potential safety for use in laboratory experiments.
Méthodes De Synthèse
4-(4-Bromophenyl)-2-(4-fluorophenyl)-4-oxobutanenitrile can be synthesized using a variety of methods. The most common method is the reaction of bromobenzene with 4-fluorobenzene in the presence of a base, such as sodium hydroxide. This reaction yields the desired product in high yields, with minimal byproducts. Other methods of synthesis include the use of palladium catalysts and microwave-assisted synthesis.
Applications De Recherche Scientifique
4-(4-Bromophenyl)-2-(4-fluorophenyl)-4-oxobutanenitrile has been studied for its potential applications in various scientific research fields. It has been used in the synthesis of a number of different compounds, including pharmaceuticals and agrochemicals. In addition, it has been used in the synthesis of materials for use in nanotechnology, as well as for the synthesis of polymers. It has also been used in the synthesis of organic light-emitting diodes (OLEDs), which have potential applications in displays and lighting.
Propriétés
IUPAC Name |
4-(4-bromophenyl)-2-(4-fluorophenyl)-4-oxobutanenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11BrFNO/c17-14-5-1-12(2-6-14)16(20)9-13(10-19)11-3-7-15(18)8-4-11/h1-8,13H,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEKWTELAOCTYRX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(CC(=O)C2=CC=C(C=C2)Br)C#N)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11BrFNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-cyclohexyl-4-isobutyl-5-oxo-1-[(2-oxo-2-phenylethyl)thio]-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2879724.png)



![5-chloro-N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)thiophene-2-carboxamide](/img/structure/B2879729.png)


![3,3-Dimethyl-1-({4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}methyl)-2-azetanone](/img/structure/B2879736.png)


![6-(ethylsulfanyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl 3-(trifluoromethyl)phenyl ether](/img/structure/B2879740.png)
![methyl 2-(3-(4-fluorophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)butanoate](/img/structure/B2879742.png)
![(Pentan-2-yl)({[1,2,4]triazolo[4,3-a]pyridin-3-yl}methyl)amine dihydrochloride](/img/structure/B2879744.png)